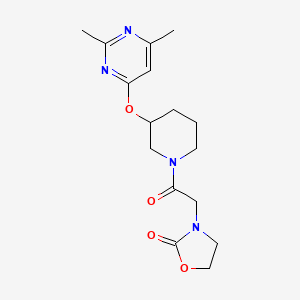
3-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including an oxazolidinone ring, a piperidine ring, and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one typically involves multiple steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Piperidine Ring Introduction: The piperidine ring is often introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Pyrimidine Ring Attachment: The pyrimidine ring is attached through an etherification reaction, where the hydroxyl group of the piperidine derivative reacts with a halogenated pyrimidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to maximize solubility and reaction efficiency.
Temperature and Pressure Control: Optimizing reaction conditions to favor desired product formation.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxazolidinone ring, potentially converting it to an amino alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Amino alcohol derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as intermediates in the
生物活性
The compound 3-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a complex organic molecule with significant potential for biological activity. Its structure includes a pyrimidine core, piperidine ring, and oxazolidinone moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H25N5O3, with a molecular weight of approximately 371.441 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C19H25N5O3 |
| Molecular Weight | 371.441 g/mol |
| Structural Features | Pyrimidine, Piperidine, Oxazolidinone |
The primary mechanism of action for this compound involves its role as an ATP-competitive inhibitor of Protein Kinase B (PKB or Akt). This interaction affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway, which is crucial in various cellular processes including metabolism, growth, and survival.
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities:
- Anticancer Activity : The compound shows promise in inhibiting tumor growth in various cancer models, particularly through modulation of PKB signaling pathways.
- Anti-inflammatory Effects : By inhibiting inflammatory cell activation via the PI3K pathway, it may reduce conditions associated with chronic inflammation.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against bacterial strains, although detailed investigations are still required.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds and derivatives:
Study 1: Anticancer Efficacy
A study investigated the effects of similar pyrimidine derivatives on human tumor xenografts in nude mice. The results indicated significant tumor growth inhibition at well-tolerated doses, supporting the compound's potential as an anticancer agent .
Study 2: Anti-inflammatory Activity
Another research focused on the anti-inflammatory properties of piperidine derivatives. It demonstrated that these compounds could effectively reduce eosinophil activation in vitro and in vivo models of asthma .
Study 3: Antimicrobial Activity
In vitro assays were conducted to assess the antimicrobial effectiveness against Staphylococcus spp. The results indicated a strong bactericidal effect without significant cytotoxicity to normal cells .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrimethamine | Pyrimidine derivative | Antiprotozoal |
| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |
| 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione | Piperidine and butane dione | Enzyme inhibitor |
特性
IUPAC Name |
3-[2-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-11-8-14(18-12(2)17-11)24-13-4-3-5-19(9-13)15(21)10-20-6-7-23-16(20)22/h8,13H,3-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAXTCYFAZUBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














